2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole and pyrimidine ring system. This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound is synthesized via cyclocondensation reactions, such as the reaction of 3,5-diamino-1,2,4-triazole with carbonyl-containing reagents under ionic liquid catalysis (e.g., BMIM-PF6). Modifications at the 2-amino, 5-, and 6-positions enable diverse pharmacological activities, including antiviral, anticancer, and kinase-inhibitory properties.
Properties
IUPAC Name |
2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQIBELYMDQGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N=C(NN2C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One efficient and regioselective one-step procedure involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Chemical Reactions Analysis
One-Step Cyclocondensation
The compound can be synthesized via regioselective one-step cyclocondensation reactions using 3,5-diamino-1,2,4-triazole as a precursor. This method involves reacting with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under varying conditions to achieve positional selectivity. Key features include:
-
Reagents : 3,5-diamino-1,2,4-triazole and substituted diketones.
-
Conditions : Typically carried out in refluxing solvents (e.g., toluene) without additional catalysts.
-
Outcome : High yields (e.g., 83%) and regioselectivity for 7-aryl-5-methyl or 5-aryl-7-methyl derivatives .
Green Chemistry Approach
This method employs water/ethanol mixtures (1:1 v/v) and tetramethyl diuram disulfide (TMDP) as a catalyst. The reaction involves:
-
Reagents : 3-amino-1,2,4-triazole, ethyl cyanoacetate, and aldehydes.
-
Mechanism : Knoevenagel condensation followed by intramolecular cyclization.
-
Advantages : Reduced environmental impact and improved solubility of reactants .
Metal-Catalyzed Cyclization
Zinc chloride under supercritical carbon dioxide facilitates cyclization of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate. While developed for cyclopropyl derivatives, this method is adaptable for amino-substituted analogs. Key points:
-
Conditions : High-pressure supercritical conditions.
-
Yield : Efficient for fused heterocycles.
Cyclocondensation Pathway
The reaction proceeds through nucleophilic attack by the amino group of the triazole onto the carbonyl carbon of the diketone. Subsequent dehydration and cyclization form the fused triazolo-pyrimidine ring .
Microwave-Enhanced Process
Microwave irradiation accelerates bond formation by:
-
Transamidation : Formation of intermediate amidines.
-
Condensation : Attack of the triazole’s nitrogen on the carbonyl group.
-
Cyclization : Elimination of water to form the bicyclic structure .
Green Chemistry Mechanism
TMDP acts as a Lewis base, activating both the aldehyde and cyanoacetate moieties. The Knoevenagel intermediate undergoes cyclization with the triazole precursor, driven by hydrogen bonding .
Substituent Effects
-
Cyclopropyl vs. Methyl : Substituents influence reactivity and biological activity. For example, 5-cyclopropyl derivatives show distinct pharmacological profiles compared to methyl-substituted analogs.
-
Ethoxymethyl Groups : Compounds like 2-amino-5-(ethoxymethyl)-4H,7H- triazolo[1,5-a]pyrimidin-7-one exhibit modified solubility and reactivity due to hydroxymethyl substituents .
Biological Activity Correlation
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit significant antiviral properties. A notable study highlighted its potential as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H activity. The compound was found to inhibit RNase H function effectively without affecting the reverse transcriptase polymerase activity, suggesting its utility in developing targeted antiviral therapies for HIV/AIDS .
Anticonvulsant Properties
Another promising application is in the field of neurology. A series of derivatives based on this compound have been synthesized and evaluated for their anticonvulsant activity. These compounds were identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant effects with low toxicity profiles. This positions them as potential candidates for treating epilepsy and other seizure disorders .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . This suggests a potential role in cancer therapy development.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is crucial for exploring its biological applications. Various synthetic methodologies have been reported:
- Catalytic Methods : Recent advancements include the use of eco-friendly catalysts that enhance yield and reduce reaction times during synthesis .
- Structural Modifications : Structural variations through substituents have been explored to optimize biological activity and selectivity against specific targets .
Case Study: HIV Inhibition
A detailed investigation into the antiviral activity of this compound derivatives revealed their mechanism of action involving allosteric inhibition of RNase H. This study utilized molecular modeling to elucidate interactions at an unexplored allosteric site on the enzyme .
Case Study: Anticonvulsant Screening
In a pharmacological screening of new compounds derived from this compound, several candidates demonstrated significant anticonvulsant effects in animal models. The study provided insights into dose-response relationships and potential side effects .
Mechanism of Action
The mechanism of action of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, its anti-epileptic activity is attributed to its ability to modulate the activity of neurotransmitter receptors in the brain . The compound’s inhibitory effect on influenza virus RNA polymerase is due to its interference with the polymerase’s ability to form functional subunit heterodimers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidinones are heavily influenced by substituents. Key analogues include:
Substituents at the 5-position (e.g., ethoxymethyl, trifluoromethyl) improve solubility and target binding, while bulky groups like benzyl or hexyl enhance hydrophobic interactions.
Pharmacological Activity Comparison
- Antiviral Activity: COVID-19 Leads: Two triazolopyrimidinone derivatives (Lead1 and Lead2) showed superior binding to SARS-CoV-2 Mpro compared to Lopinavir, with binding affinities of −129.266 and −116.478 kJ/mol, respectively. Herpes Simplex Virus (HSV): Acyclic nucleoside analogues derived from 1,2,4-triazolo[1,5-a]pyrimidin-7-ones demonstrated inhibitory effects on HSV replication.
- Anticancer Activity: WS-10: Overcame ABCB1-mediated MDR in cancer cells without toxicity, making it a promising chemosensitizer. EGFR Kinase Inhibitors: Hybrids of triazolopyrimidinone and piperazine fragments exhibited strong docking scores (−10.8 to −11.4 kcal/mol) against EGFR, a key oncology target.
Antifungal Activity :
Physicochemical and Electrochemical Properties
- Electrochemical Stability: Derivatives with morpholinomethyl (S3-TP) and piperidinomethyl (S2-TP) groups displayed reversible redox behavior, critical for drug delivery systems.
- Solubility: Hydroxy or ethoxymethyl substituents improve aqueous solubility, as seen in 2-amino-5-(ethoxymethyl)-analogues (CAS: 2060062-51-1).
- Thermal Stability : Alkoxy-substituted derivatives (e.g., 7-alkoxy-5-phenyl-triazolo[1,5-a]pyrimidines) exhibit higher melting points due to rigid aromatic cores.
Biological Activity
The compound 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of 3-amino-1,2,4-triazole with various aldehydes and cyanoacetates under catalytic conditions. This approach allows for the efficient formation of the triazolo-pyrimidine framework while maintaining good yields and selectivity .
Example Synthesis Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-amino-1,2,4-triazole + aldehyde + cyanoacetate | Reflux in ethanol-water mixture | 80% |
| 2 | Cyclization under acidic conditions | Heat for 2 hours | 75% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. Specifically, compounds similar to this compound exhibited significant antibacterial activity against strains such as E. faecium, showcasing their potential as narrow-spectrum antibiotics . The mechanism appears to involve inhibition of cell wall biosynthesis.
Antiviral Properties
Research has also indicated that derivatives of this compound can inhibit viral replication. For instance, certain triazolo-pyrimidines have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H activity. This suggests a promising avenue for developing antiviral agents targeting RNA viruses .
Anticancer Potential
The anticancer activity of triazolo-pyrimidines has been explored through various in vitro assays. Notably, compounds derived from this class have demonstrated cytotoxic effects against several cancer cell lines (e.g., MCF7 and NCI-H460), with IC50 values indicating potent activity. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives against E. faecium. The results demonstrated that modifications at the amino and carboxamide positions significantly enhanced antibacterial activity. The most potent derivative showed an MIC value of 0.25 µg/mL.
Case Study 2: Antiviral Activity Against Influenza
Another investigation focused on the anti-influenza properties of triazolo-pyrimidine derivatives. Compounds were tested for their ability to disrupt the interaction between PA-PB1 proteins in the influenza A virus polymerase complex. The most effective compound exhibited an IC50 value of 0.15 µM in disrupting this interaction and showed promising results in cellular assays .
Q & A
Basic: What are the common synthetic routes for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or cyclization strategies. One protocol involves reacting substituted amidines or hydrazine derivatives with carbonyl-containing precursors under catalytic conditions. For example, additive-assisted cyclization using diethyl azodicarboxylate (DEAD) in DMF facilitates triazole ring formation . Another approach employs orthoesters or aldehydes as cyclization agents, with optimized reaction times (4–24 hours) and temperatures (80–120°C) to improve yields . Catalyst selection (e.g., acidic or basic conditions) significantly influences regioselectivity and purity .
Advanced: How can cyclization conditions be optimized for triazolopyrimidine derivatives?
Methodological Answer:
Optimization involves systematic variation of:
- Catalysts/Additives: For example, using p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization kinetics .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reducing agents like NaBH₄ minimize side reactions .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) prevents premature decomposition of thermally sensitive intermediates.
Recent studies achieved >80% yield by combining DEAD with microwave-assisted synthesis, reducing reaction times from hours to minutes .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling patterns (e.g., JHN and JCN in ¹⁵N-labeled derivatives) .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated in co-crystal studies with phenanthrolinium perchlorate .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways, essential for purity assessment .
Advanced: What methodologies evaluate anti-epileptic activity in triazolopyrimidine derivatives?
Methodological Answer:
- In Vitro Models: Primary neocortical neurons are exposed to 4-aminopyridine (4-AP) to induce hyperexcitability. Electrophysiological recordings (patch-clamp) quantify GABAA receptor potentiation .
- Structure-Activity Relationship (SAR): Modifications at the 2- and 5-positions (e.g., alkylation, halogenation) are correlated with IC₅₀ values. Pyrimidin-7-one cores are essential for activity, with EC₅₀ values <10 μM in active derivatives .
- Molecular Docking: Autodock Vina predicts binding affinities to GABAA α1β2γ2 subtypes, aligning with experimental EC₅₀ trends .
Advanced: How are heats of formation (HOF) computationally predicted for energetic derivatives?
Methodological Answer:
- Group Contribution Methods: Benson’s additive rules estimate HOF based on molecular fragments (e.g., trifluoromethyl groups contribute −240 kJ/mol) .
- DFT Calculations: B3LYP/6-31G* optimizes geometries, followed by atomization energy calculations. For nitro-substituted triazolopyrimidines, HOF predictions align within ±5% of experimental bomb calorimetry data .
- Detonation Properties: Kamlet-Jacobs equations relate HOF to detonation velocity (VD) and pressure (P), with VD ≈ 8,500 m/s for nitro derivatives .
Advanced: How to resolve discrepancies between computational and experimental data?
Methodological Answer:
- Error Source Analysis: Compare DFT functional performance (e.g., B3LYP vs. M06-2X) for conformational sampling. For inhibitor C1 ( ), M06-2X reduced RMSD from 1.8 Å to 0.5 Å versus X-ray data .
- Solvent Effects: Include implicit solvent models (e.g., COSMO) to adjust Gibbs free energy predictions. For kinase inhibitors, solvation corrections improved docking score correlations (R² from 0.6 → 0.9) .
- Experimental Validation: Use isotopic labeling (¹⁵N) to verify tautomeric forms observed in simulations .
Advanced: How to design derivatives with enhanced bioactivity via SAR?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (NO₂, CF₃) at the 2-position to enhance π-π stacking with kinase ATP pockets (e.g., EGFR IC₅₀ = 12 nM) .
- Side Chain Engineering: Piperazine-linked fragments improve solubility and blood-brain barrier penetration, critical for CNS-targeted anti-epileptics .
- Hybrid Scaffolds: Fusion with pyrazolo[3,4-d]triazolo rings () increases rigidity, improving binding to CDK2 (Kd = 4.3 nM) .
Advanced: What methods enable ¹⁵N isotopic labeling for mechanistic studies?
Methodological Answer:
- Selective Incorporation: React ¹⁵N-labeled hydrazine with 2-cyanopyrimidine under acidic conditions to enrich the triazole N1 and N2 positions .
- Adamantylation Tracking: Post-labeling, JHN coupling analysis in ¹H-¹⁵N HMBC NMR identifies alkylation sites (e.g., N7 vs. N8) with 95% regiochemical accuracy .
Advanced: How to perform multi-target docking for kinase and GABAA receptor studies?
Methodological Answer:
- Receptor Preparation: Retrieve PDB structures (e.g., 4HJE for GABAA, 1M17 for EGFR). Protonate residues at pH 7.4 using AutoDockTools .
- Consensus Scoring: Combine Autodock Vina (enthalpic terms) and Glide (entropic terms) to rank hits. For triazolopyrimidines, consensus scores improved ROC-AUC by 20% .
- Binding Mode Clustering: Group poses by root-mean-square deviation (RMSD <2 Å) to identify dominant interaction patterns (e.g., hydrogen bonds with Thr184 in GABAA) .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Byproduct Suppression: Add molecular sieves (3Å) to sequester water, minimizing hydrolysis of intermediate enamines .
- Flow Chemistry: Continuous flow reactors reduce reaction times (from 24 h to 30 min) and improve heat transfer for exothermic cyclizations .
- Workup Optimization: Use aqueous-organic biphasic extraction (e.g., EtOAc/NaHCO₃) to remove unreacted starting materials, achieving >95% purity without chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
